REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:16])(=[N:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:9])=[CH:4][CH:3]=1.[Br:17][C:18]1[C:19]([S:25][CH3:26])=[N:20][C:21](Cl)=[N:22][CH:23]=1.Cl>O1CCOCC1.C(#N)C.O>[CH2:14]([O:13][C:11]([N:10]=[S:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:21]2[N:20]=[C:19]([S:25][CH3:26])[C:18]([Br:17])=[CH:23][N:22]=2)=[CH:3][CH:4]=1)([CH3:16])=[O:9])=[O:12])[CH3:15] |f:4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=NC(=O)OCC)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)SC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting sulfoximine
|
Type
|
ADDITION
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Details
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The reaction mixture is poured into 800 mL of aq. NaHCO3
|
Type
|
FILTRATION
|
Details
|
the pasty precipitate filtered
|
Type
|
WASH
|
Details
|
washed with 70 mL of EtOAc
|
Type
|
CUSTOM
|
Details
|
crude material (7.5 g) is recrystallized
|
Type
|
CUSTOM
|
Details
|
to yield 6 g (35%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)N=S(=O)(C)C1=CC=C(C=C1)NC1=NC=C(C(=N1)SC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |